ethyl [(5-{[(4Z)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine derivative, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the esterification to form the ethyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: A potential replacement for zobenzotriazole and benzotriazole derivatives used in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Used in the preparation of isoxazolines and as a chiral amino acid.
Uniqueness
ETHYL 2-({5-[(4-HYDROXYIMINO-2,5-DIMETHYLTETRAHYDRO-1-PYRIDINYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H27N5O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[[(4Z)-4-hydroxyimino-2,5-dimethylpiperidin-1-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H27N5O3S/c1-4-28-19(26)13-29-20-22-21-18(25(20)16-8-6-5-7-9-16)12-24-11-14(2)17(23-27)10-15(24)3/h5-9,14-15,27H,4,10-13H2,1-3H3/b23-17- |
InChI Key |
XIOXNIZVZXFDPJ-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3CC(/C(=N\O)/CC3C)C |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3CC(C(=NO)CC3C)C |
Origin of Product |
United States |
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